3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

Physicochemical property differentiation Lipophilicity ADME prediction

3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea (CAS 1286717-43-8) is a tri-substituted urea derivative with molecular formula C22H22FN3O and molecular weight 363.4 g/mol. The compound features a central urea core substituted at N1 with phenethyl and pyridin-2-ylmethyl groups, and at N3 with a 4-fluorobenzyl moiety.

Molecular Formula C22H22FN3O
Molecular Weight 363.436
CAS No. 1286717-43-8
Cat. No. B2602014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
CAS1286717-43-8
Molecular FormulaC22H22FN3O
Molecular Weight363.436
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C22H22FN3O/c23-20-11-9-19(10-12-20)16-25-22(27)26(17-21-8-4-5-14-24-21)15-13-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,25,27)
InChIKeyRRCVVJWDZADCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea (CAS 1286717-43-8): Procurement-Relevant Chemical Profile and Comparator Context


3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea (CAS 1286717-43-8) is a tri-substituted urea derivative with molecular formula C22H22FN3O and molecular weight 363.4 g/mol . The compound features a central urea core substituted at N1 with phenethyl and pyridin-2-ylmethyl groups, and at N3 with a 4-fluorobenzyl moiety. It belongs to a broader class of pyridin-2-ylmethyl urea derivatives that have been explored in patent and research literature as scaffolds for P2Y1 receptor antagonism [1], NAMPT inhibition, and kinase modulation [2]. Structurally, it sits within a series of closely related analogs varying at the N3-aryl/heteroaryl position, including the 4-chlorobenzyl, o-tolyl, thiophen-2-yl, and cyclohexyl congeners, making substituent-specific differentiation critical for informed scientific selection.

1
Substituent-differentiated SAR probe. Defined N3-4-fluorobenzyl congener for systematic mapping of electronic, steric, and lipophilic effects within pyridin-2-ylmethyl urea series.
2
Metabolic soft-spot screening. Supports investigation of para-fluorine blocking strategy for benzyl ring oxidative metabolism, with predicted reduced CYP450-mediated hydroxylation.
3
Kinase and receptor target engagement. Pyridin-2-ylmethyl urea pharmacophore compatible with hinge-binding and purinergic receptor antagonist probe design.

Why In-Class Pyridin-2-ylmethyl Urea Analogs Cannot Be Assumed Interchangeable with 3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea


Within the 1-phenethyl-1-(pyridin-2-ylmethyl)urea scaffold, the N3 substituent governs critical molecular recognition features including hydrogen-bonding capacity, lipophilicity (cLogP), and steric bulk, all of which directly modulate target binding and ADME properties . The 4-fluorobenzyl group in CAS 1286717-43-8 confers a unique combination of moderate electron-withdrawing character (σp = +0.06), small van der Waals volume, and the ability to participate in orthogonal C–F···H–C and C–F···π interactions that are absent in the 4-chlorobenzyl (larger halogen, σp = +0.23), o-tolyl (electron-donating, different geometry), thiophen-2-yl (heteroatom electronic perturbation), and cyclohexyl (fully saturated, no aromatic π-stacking) analogs [1]. Published structure–activity relationship (SAR) studies on related cyclic urea NK1 antagonists have demonstrated that a 4-fluoro substitution on the benzyl ring can alter both in vitro potency and in vivo duration of action compared to the unsubstituted benzyl counterpart [2]. Consequently, even minor substituent changes within this series cannot be treated as functionally neutral, and direct experimental comparison data are required to justify any analog substitution in a research or screening program.

Target 4-Fluorobenzyl (CAS 1286717-43-8)
Substitute 4-Chlorobenzyl analog: Larger halogen, higher σp, stronger inductive withdrawal; predicted higher cLogP and distinct metabolic pathway.
Target 4-Fluorobenzyl (CAS 1286717-43-8)
Substitute o-Tolyl analog: Electron-donating methyl group alters benzyl ring geometry; benzylic oxidation may dominate metabolic profile.
Target 4-Fluorobenzyl (CAS 1286717-43-8)
Substitute Thiophen-2-yl or Cyclohexyl analog: Heteroaromatic/saturated ring lacks equivalent aromatic π-stacking; dipole and lipophilicity profile may shift target engagement.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea vs. Closest Structural Analogs


Lipophilicity Differentiation: cLogP of 4-Fluorobenzyl vs. 4-Chlorobenzyl and o-Tolyl Analogs

The calculated partition coefficient (cLogP) for 3-(4-fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is predicted to be approximately 3.8–4.0, which is lower than the 4-chlorobenzyl analog (cLogP ~4.3–4.5) owing to the smaller hydrophobic contribution of fluorine (π = +0.14) vs. chlorine (π = +0.71), and higher than the o-tolyl analog (cLogP ~3.5–3.7) due to the electron-withdrawing fluorine offsetting the hydrophobic benzyl contribution [1][2]. This positions the 4-fluorobenzyl substitution in a moderate lipophilicity window that is generally considered favorable for balancing membrane permeability with aqueous solubility, as articulated in the Lipinski rule-of-five framework.

Lipophilicity cLogP
Class-level
Target: cLogP ~3.8–4.0 (F)
vs. 4-Cl: ~4.3–4.5 (Δ –0.5)
vs. o-Tolyl: ~3.5–3.7 (Δ +0.3)
Moderate lipophilicity window may balance permeability and solubility for cell-based assays.
Computational estimates; experimental logD/logP to verify.
Physicochemical property differentiation Lipophilicity ADME prediction

Electronic Substituent Effects: Hammett σp of 4-Fluoro vs. Other N3-Aryl Substituents

The 4-fluoro substituent exerts a modest electron-withdrawing effect (σp = +0.06) while simultaneously donating electron density through resonance (σR = –0.34), creating a unique electronic profile that differs from 4-chloro (σp = +0.23, weaker resonance donation), o-methyl (σm = –0.07, pure inductive donation), and thiophene-2-yl (heteroaromatic with different dipole orientation) [1]. Published SAR on related urea-based NK1 antagonists demonstrated that 4-fluoro substitution at the benzyl ring improved receptor binding affinity relative to unsubstituted benzyl, with the effect attributed to an optimal balance of σ- and π-interactions within the hydrophobic binding pocket [2]. This electronic nuance cannot be replicated by the 4-chlorobenzyl analog, where the larger chlorine atom and stronger inductive withdrawal may disrupt the optimal electrostatic complementarity.

Electronic Effect σp
Class-level
4-F: σp = +0.06, σR = –0.34
vs. 4-Cl: σp = +0.23 (Δ –0.17)
vs. o-Tolyl: σm ≈ –0.07
Fluorine creates unique moderate-electron-withdrawing and strong resonance-donating profile.
NK1 antagonist SAR precedent links fluoro substitution to differentiated IC50.
Electronic effects Structure–activity relationship Binding affinity modulation

Metabolic Stability Inference: Fluorine Blocking of Para-Oxidation on the Benzyl Ring

The 4-fluoro substituent on the benzyl ring serves as a metabolic blocking group at the para position, a position that is frequently susceptible to CYP450-mediated hydroxylation in unsubstituted benzyl-containing compounds [1]. In the context of 1-phenethyl-1-(pyridin-2-ylmethyl)-3-benzylurea analogs, the 4-fluorobenzyl derivative is predicted to exhibit greater resistance to Phase I oxidative metabolism compared to the unsubstituted benzyl analog, and potentially different metabolic soft-spot profiles compared to the 4-chlorobenzyl analog (where chlorine can undergo oxidative dechlorination or glutathione conjugation) and the o-tolyl analog (where benzylic methyl oxidation is a known metabolic pathway) [2]. This class-level inference is supported by extensive medicinal chemistry precedent demonstrating that strategic fluorine incorporation at the para position of benzyl groups reduces intrinsic clearance in human liver microsomes, typically by 2- to 5-fold [3].

Metabolic Stability
Data to verify
Predicted 2- to 5-fold reduction in HLM intrinsic clearance vs. unsubstituted benzyl (class-level precedent).
Supports para-blocking strategy evaluation; direct experimental data needed for CAS 1286717-43-8.
No direct microsomal stability data available.
Metabolic stability CYP450 oxidation Fluorine blocking strategy

Antiproliferative Class Activity of Pyridin-2-ylmethyl Urea Scaffolds: Published IC50 Benchmarks for Structurally Related Derivatives

A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives (sharing the pyridin-2-ylmethyl urea pharmacophore with CAS 1286717-43-8) were evaluated for antiproliferative activity against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines, with the most potent compound (7i) achieving IC50 values of 1.53 ± 0.46, 1.11 ± 0.34, and 1.98 ± 1.27 μM, respectively—superior to the positive control sorafenib in those assays [1]. While the target compound CAS 1286717-43-8 was not directly tested in this study, the shared pyridin-2-ylmethyl urea substructure establishes this scaffold as a validated chemotype for antiproliferative activity, and the specific 4-fluorobenzyl substitution on the N3-aryl position of CAS 1286717-43-8 is predicted to further modulate potency through electronic and lipophilic effects that differ from the 4-[(pyridin-2-ylmethyl)thio]phenyl linker series.

Antiproliferative Context
Class-level
Scaffold analog 7i IC50: A549 1.53 μM, HCT-116 1.11 μM, PC-3 1.98 μM (MTT, 48h).
Class-level evidence positions pyridin-2-ylmethyl urea as productive chemotype for cell-model endpoint review.
CAS 1286717-43-8 not directly tested; substituent effects may shift potency.
Antiproliferative activity Cancer cell lines Pyridin-2-ylmethyl urea scaffold

Recommended Application Scenarios for 3-(4-Fluorobenzyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea Based on Established Evidence


Structure–Activity Relationship (SAR) Studies on Pyridin-2-ylmethyl Urea Scaffolds for Kinase or Receptor Target Identification

The compound serves as a well-defined N3-4-fluorobenzyl congener within a systematic SAR matrix of 1-phenethyl-1-(pyridin-2-ylmethyl)urea analogs. Its moderate lipophilicity (cLogP ~3.8–4.0) and the unique electronic signature of the 4-fluorophenyl ring (σp +0.06, strong resonance donation) make it a preferred choice over the 4-chlorobenzyl analog when researchers need to minimize non-specific hydrophobic binding while preserving aromatic π-stacking potential [1]. The pyridin-2-ylmethyl moiety provides a metal-chelating handle (e.g., for kinase hinge-binding or NAMPT active-site interactions) that is absent in simple phenyl urea derivatives .

Metabolic Stability-Oriented Lead Optimization Programs Requiring Para-Blocked Benzyl Substituents

In drug discovery programs where the benzyl group is a known metabolic liability, the 4-fluorobenzyl substitution offers a well-precedented metabolic blocking strategy [1]. This compound is preferable to the unsubstituted benzyl or 4-methylbenzyl analogs when in vivo pharmacokinetic studies are planned, as para-fluorine blocking can reduce CYP450-mediated hydroxylation (predicted 2- to 5-fold reduction in intrinsic clearance based on class-level precedent). The 4-chlorobenzyl analog introduces potential for oxidative dechlorination or glutathione conjugation that may complicate metabolite identification, making the fluoro analog a cleaner tool compound for PK/PD studies .

Chemical Probe for P2Y1 Receptor Antagonism or Purinergic Signaling Research

Given that pyridyl urea derivatives are explicitly claimed as selective P2Y1 receptor antagonists in the Bristol-Myers Squibb patent family [1], CAS 1286717-43-8 represents a structurally distinct probe within this pharmacophore class. The phenethyl and pyridin-2-ylmethyl N1-substitution pattern mimics key structural elements of the claimed P2Y1 antagonist series, while the N3-4-fluorobenzyl group provides a specific electronic and steric signature for probing the P2Y1 receptor's N3-substituent binding pocket. This compound can be used in competition binding assays or functional assays (e.g., platelet aggregation, calcium flux) to map the SAR of the urea N3 position against this therapeutically relevant target.

Physicochemical Benchmarking in ADME Property Matched Molecular Pair Analysis

The compound can be used as a reference point in matched molecular pair (MMP) analyses comparing the impact of halogen substitution (F vs. Cl vs. H vs. CH3) at the N3-benzyl para position on measured logD, solubility, plasma protein binding, and permeability. Its computational cLogP of ~3.8–4.0 and molecular weight of 363.4 place it within favorable oral drug-like property space (Lipinski compliant), making it a suitable comparator for assessing how incremental changes in the N3 substituent shift key ADME parameters within this chemotype [1].

Application
Selection Property
Validation Focus
Pyridin-2-ylmethyl urea SAR studies
N3-4-fluorobenzyl electronic and lipophilic signature
Target binding assay and matched molecular pair analysis
Metabolic stability lead optimization
Para-fluorine blocking of benzyl ring oxidation
Intrinsic clearance in hepatocyte or microsomal assays
P2Y1 receptor probe development
Phenethyl and pyridin-2-ylmethyl N1-substitution pattern
Competition binding and functional calcium flux assays
ADME property benchmarking
cLogP ~3.8–4.0, MW 363.4, Lipinski-compliant space
Measured logD, solubility, and plasma protein binding
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